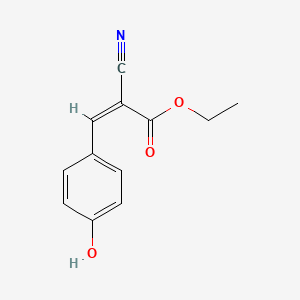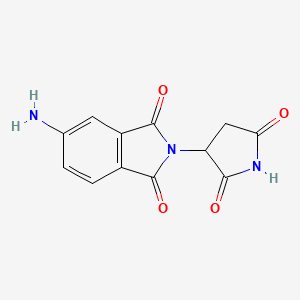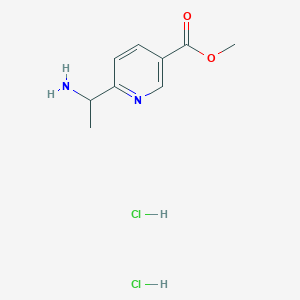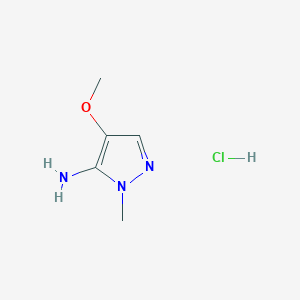![molecular formula C15H19F3N2O2 B6604205 tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate CAS No. 2356607-75-3](/img/structure/B6604205.png)
tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate (TBC) is an organofluorine compound with potential applications in medicinal chemistry and organic synthesis. TBC is an important precursor for the synthesis of a variety of piperidine derivatives, which are used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in the synthesis of heterocyclic compounds, such as piperidines, and in the synthesis of heterocyclic compounds, such as pyridines. In addition, TBC is used as a catalyst for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as piperidines and pyridines. Furthermore, this compound has been used as a catalyst for a variety of organic reactions, such as the synthesis of organofluorine compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate is not well understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a covalent bond between two reactants. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially lead to the inhibition of certain metabolic pathways. In addition, this compound may act as an antioxidant, which could potentially reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate in laboratory experiments include its high yields and its ability to catalyze a variety of organic reactions. Furthermore, this compound is relatively inexpensive and can be easily synthesized. However, the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds and should be stored in an appropriate environment.
Direcciones Futuras
The potential future directions for the use of tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate include its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the synthesis of other organic compounds. In addition, this compound could potentially be used in the synthesis of heterocyclic compounds, such as piperidines and pyridines. Furthermore, this compound could potentially be used as a catalyst for a variety of organic reactions, such as the synthesis of organofluorine compounds. Finally, this compound could potentially be used in the development of new drugs, as well as in the development of new catalysts for organic reactions.
Métodos De Síntesis
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate can be synthesized by a number of methods. One of the most common methods is the reaction of tert-butyl chloroformate with 2-amino-5-trifluoromethylphenylcyclopropane in the presence of a base, such as sodium ethoxide. This reaction yields the desired product in high yields. Another method involves the reaction of tert-butyl chloroformate with 2-amino-5-trifluoromethylphenylcyclopropane in the presence of a base and a catalyst, such as a palladium complex. This method yields the desired product in high yields.
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-13(2,3)22-12(21)20-14(6-7-14)10-8-9(15(16,17)18)4-5-11(10)19/h4-5,8H,6-7,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWFNDUKDUESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)

![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)
![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)
